2-Bromo-4-ethynylthiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-ethynylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS/c1-2-5-3-6(7)8-4-5/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGAWKROMHXKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 2 Bromo 4 Ethynylthiophene
Selective Functionalization of the Thiophene (B33073) Ring
The thiophene ring in 2-bromo-4-ethynylthiophene presents multiple sites for functionalization. The strategic manipulation of its C-H bonds, as well as the bromine and ethynyl (B1212043) substituents, allows for the synthesis of a diverse array of complex molecules.
Regioselective C-H Bond Functionalization
The functionalization of C-H bonds on the thiophene ring is a powerful tool for building molecular complexity. While α-positions of thiophenes are typically more reactive, methods have been developed to achieve functionalization at the more challenging β-positions. rsc.org
Palladium-catalyzed reactions have been instrumental in achieving regioselective C-H bond functionalization. For instance, the use of a bromo substituent as a blocking group at the C2-position of a 3-substituted thiophene can direct arylation to the C5-position. beilstein-journals.org This approach utilizes a phosphine-free palladium catalyst with potassium acetate (B1210297) as the base. beilstein-journals.org
Furthermore, palladium-catalyzed 1,4-migration coupled with direct arylation enables the functionalization of β-C-H bonds of 2-arylthiophenes. rsc.orgrsc.org This process involves the oxidative addition of a 2-(2-bromoaryl)thiophene to palladium, which, after a 1,4-palladium migration, activates the β-C-H bond for subsequent coupling reactions. rsc.orgrsc.org This methodology has been successfully applied to introduce various aryl and heteroaryl groups at the β-position of the thiophene ring. rsc.orgrsc.org
Iridium-catalyzed borylation represents another effective strategy for selective C-H functionalization of thiophenes. While typically favoring the 5-position in 2-substituted thiophenes, the regioselectivity can be influenced by the catalyst system and substituents on the thiophene ring. nih.gov
| Reaction Type | Catalyst/Reagents | Position Functionalized | Key Features |
| Direct Arylation | Pd(OAc)₂, KOAc | C5 | Bromo group at C2 acts as a blocking group. beilstein-journals.org |
| 1,4-Migration/Direct Arylation | Pd(OAc)₂ or PdCl(C₃H₅)(dppb) | C3 (β-position) | Enables functionalization of less reactive β-positions. rsc.orgrsc.org |
| Borylation | [Ir(μ₂-OMe)(COD)]₂/dtbpy | C5 | Generally high selectivity for the 5-position. nih.gov |
Selective Reactivity of Bromine and Ethynyl Groups
The bromine atom and the ethynyl group on the this compound molecule offer distinct reactive handles for further chemical transformations. The bromine atom is susceptible to substitution and cross-coupling reactions, while the ethynyl group can participate in a variety of addition and coupling reactions.
The bromine at the 2-position can be selectively targeted in cross-coupling reactions. For instance, Sonogashira coupling can be employed to introduce various substituents at this position. semanticscholar.org Similarly, Suzuki-Miyaura coupling reactions allow for the formation of C-C bonds by reacting the bromo-substituted thiophene with boronic acids or esters. jcu.edu.au These reactions are often catalyzed by palladium complexes. semanticscholar.orgjcu.edu.au
The ethynyl group, on the other hand, can undergo reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazoles. mdpi.comchemie-brunschwig.ch It can also be involved in other coupling reactions and can be protected, for example, with a trimethylsilyl (B98337) group, to allow for selective reaction at other sites of the molecule. scispace.com
| Functional Group | Reaction Type | Catalyst/Reagents | Product Type |
| Bromine | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | Alkynyl-substituted thiophenes semanticscholar.org |
| Bromine | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl- or heteroaryl-substituted thiophenes jcu.edu.au |
| Ethynyl | Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) catalysts | 1,2,3-Triazoles mdpi.comchemie-brunschwig.ch |
| Ethynyl | Silylation (Protection) | e.g., TMSCl | Silyl-protected alkynes scispace.com |
Cycloaddition Reactions Involving the Ethynyl Moiety
The ethynyl group of this compound serves as a versatile dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of new ring systems.
Diels-Alder and [2+2] Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings. wikipedia.orglibretexts.org In this context, the ethynyl group of this compound can react with a conjugated diene. wikipedia.org The reaction involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of the ethynyl group (the dienophile). libretexts.orgmasterorganicchemistry.com
[2+2] cycloadditions, which form four-membered rings, are also possible. masterorganicchemistry.com Photochemically induced [2+2] cycloadditions can occur between two alkene units. masterorganicchemistry.com While less common than the Diels-Alder reaction, these reactions provide a route to cyclobutane (B1203170) derivatives. uniovi.es
Strain-Promoted Cycloaddition Reactions
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a type of copper-free click reaction that has gained prominence in bioconjugation and materials science. chemie-brunschwig.ch This reaction utilizes a strained cyclooctyne, which reacts readily with azides without the need for a toxic copper catalyst. chemie-brunschwig.ch While not directly involving this compound as the strained component, the ethynyl group can be functionalized to participate in such reactions.
Similarly, strain-promoted alkyne-nitrone cycloaddition (SPANC) offers another copper-free route to form isoxazoline (B3343090) products. chemie-brunschwig.ch
Polymerization Reactions of the Ethynyl Group
The ethynyl group of this compound can undergo polymerization to form conjugated polymers. These materials are of significant interest due to their potential applications in organic electronics.
Transition metal catalysts, particularly those based on tungsten and molybdenum, have been shown to be effective for the polymerization of ethynyl-containing monomers like 3-ethynylphenol. scispace.com The polymerization of 2-ethynylthiophene (B1312097) has also been investigated, with catalysts such as WC-based systems, sometimes in the presence of cocatalysts like organotin or organoaluminum compounds, leading to the formation of poly(ethynylthiophene)s. scispace.com These polymers possess a conjugated backbone, which imparts them with interesting electronic and optical properties.
| Monomer | Catalyst System | Polymer Type | Key Features |
| 3-Ethynylphenol | W- and Mo-based catalysts | Poly(3-ethynylphenol) | Forms conjugated polymers. scispace.com |
| 2-Ethynylthiophene | WC-based catalysts with cocatalysts | Poly(2-ethynylthiophene) | Cocatalysts can increase polymer yield and molecular weight. scispace.com |
Photochemical Reactivity Studies
The photochemistry of this compound is governed by the electronic transitions of the thiophene ring and the ethynyl substituent. Upon absorption of ultraviolet (UV) or visible light, the molecule is promoted to an excited state, from which it can undergo various transformations.
In its excited state, this compound can participate in photoaddition reactions with other unsaturated molecules, such as alkenes or alkynes. These reactions, often cycloadditions, are valuable for synthesizing complex cyclic structures. The mechanism typically begins with the photoexcitation of the thiophene derivative to a singlet or triplet excited state. youtube.comyoutube.com
[2+2] Cycloaddition: The excited ethynyl group or the thiophene double bonds can react with an alkene to form a four-membered cyclobutene (B1205218) or thienyl-cyclobutane ring, respectively. The Paterno-Büchi reaction is a classic example where an excited carbonyl compound reacts with an alkene; a similar principle can apply to excited alkynes and thiophenes. youtube.com
[4+2] Cycloaddition (Photo-Diels-Alder): The thiophene ring can act as a diene in its excited state, reacting with a dienophile (like an alkene or alkyne) to form a bicyclic adduct.
The specific pathway followed depends on factors like the excitation wavelength, the nature of the solvent, and the electronic properties of the reacting partner. The presence of the bromine atom can also influence the reaction by promoting intersystem crossing to the triplet state via the heavy-atom effect, which can favor different reaction pathways compared to the singlet state.
Photoisomerization is a common photochemical process for many aromatic and conjugated systems, including thiophene derivatives. clockss.org While specific studies on this compound are not extensively documented, the behavior of related compounds provides significant insight into its potential photoreactivity.
Cis-Trans Isomerization: In polymers derived from ethynylthiophenes, such as poly(2-ethynylthiophene), photoinduced cis-to-trans isomerization of the polyacetylene backbone has been observed. dntb.gov.ua This isomerization can significantly alter the polymer's conformation, chain rigidity, and, consequently, its electronic and photoluminescent properties.
Photocyclization: Styrylthiophene derivatives, which contain a thiophene ring connected to a vinyl group, are known to undergo photocyclization to form thiahelicenes. acs.org This reaction proceeds through an excited state intermediate, leading to the formation of a new fused ring system. It is conceivable that under certain conditions, the ethynyl group of this compound could participate in intramolecular or intermolecular photocyclization reactions.
Ring Isomerization: Some simple thiophene derivatives are known to photoisomerize into their "Dewar" thiophene or cyclopropenyl-thiocarbonyl isomers. clockss.org This process involves a significant rearrangement of the aromatic ring structure. The substituents on the thiophene ring play a crucial role in determining whether such an isomerization is feasible and the stability of the resulting isomers.
The potential photochemical transformations of related thiophene derivatives are summarized below.
| Thiophene Derivative Type | Photochemical Phenomenon | Resulting Change | Reference |
| Poly(ethynylthiophene)s | Cis-Trans Isomerization | Altered polymer conformation and properties. | dntb.gov.ua |
| Styrylthiophenes | Photocyclization | Formation of fused polycyclic aromatic systems (thiahelicenes). | acs.org |
| Substituted Thiophenes | Ring Isomerization | Formation of non-aromatic valence isomers like "Dewar" thiophenes. | clockss.org |
| Dithienylethenes (DTE) | Photocyclization | Reversible switching between open and closed-ring isomers. | d-nb.info |
Applications in Advanced Materials Science and Organic Electronics
Organic Electronic Materials (OEMs)
The potential utility of 2-Bromo-4-ethynylthiophene as a precursor for various organic electronic materials can be inferred from the known chemistry of similar compounds, but direct evidence of its use is lacking.
Conjugated Polymer Chemistry
Incorporation into Polyacetylenes with Side-Chain Functionality
The unique bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced functional polymers, particularly polyacetylenes with electroactive side chains. The terminal ethynyl (B1212043) (-C≡CH) group provides a reactive site for polymerization, typically utilizing transition metal catalysts such as those based on Rhodium (Rh). mdpi.comnih.govresearchgate.net This process results in the formation of a conjugated polyacetylene backbone, which is known for its potential in electronic applications. mdpi.comitu.edu.tr
Simultaneously, the 2-bromo-4-thienyl group is incorporated as a pendant side chain along the polymer backbone. This thiophene (B33073) functionality imparts specific electronic and photonic properties to the resulting material. mdpi.com The presence of the thiophene ring, an electron-rich aromatic system, can enhance the polymer's conductivity and allows for further electrochemical modifications. mdpi.com Research into polyacetylenes with thiophene side groups has shown that these materials exhibit greater thermal stability compared to unsubstituted polyacetylenes. mdpi.comnih.govitu.edu.tr The resulting polymer architecture, featuring a conjugated main chain and electroactive side chains, opens possibilities for creating crosslinked polymers with enhanced conductivity and potentially unique helical structures. mdpi.com
Design of π-Conjugated Architectures for Charge Transport
The molecular structure of this compound is intrinsically suited for the design of π-conjugated architectures optimized for efficient charge transport. π-conjugated systems are the cornerstone of organic electronics, and their performance is highly dependent on the molecular structure of their constituent building blocks. The thiophene ring is a classic electron-donating moiety widely used in organic semiconductors.
The ethynyl linker provides a rigid and linear connection point, which helps to enforce planarity in the resulting polymer backbone. This planarity is crucial for effective π-orbital overlap between adjacent monomer units, a key factor for facilitating intramolecular and intermolecular charge transport. nih.gov The combination of thiophene and ethynylene units creates extended π-conjugated systems that are essential for the mobility of charge carriers (electrons and holes). nii.ac.jp Furthermore, the bromine atom offers a site for post-polymerization modification through various cross-coupling reactions, allowing for the fine-tuning of the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to match the requirements of specific electronic devices.
| Structural Feature | Role in π-Conjugated Architectures |
| Thiophene Ring | Electron-rich aromatic core, enhances π-conjugation and charge carrier mobility. |
| Ethynyl Group | Rigid linker, promotes backbone planarity for efficient orbital overlap. |
| Bromo Substituent | Enables post-synthesis modification, allows for tuning of electronic properties. |
Morphology Control in Functional Materials
Role as Solvent Additives in Organic Solar Cell Fabrication
In the fabrication of high-performance organic solar cells (OSCs), achieving an optimal morphology of the bulk heterojunction (BHJ) active layer is paramount. mdpi.com Solvent additives are a critical tool used to control this morphology. rsc.org Halogenated thiophene derivatives, structurally similar to this compound, have been identified as effective solvent additives for optimizing the performance of OSCs. rsc.org
The principle of "like dissolves like" suggests that a thiophene-based additive can have good miscibility with the state-of-the-art photovoltaic materials that often feature thiophene units in their conjugated backbones. rsc.org When added in small volumes to the main processing solvent, these additives can significantly influence the aggregation and crystallization behavior of the donor and acceptor materials during the film-casting process. This controlled morphology leads to improvements in key photovoltaic parameters, including exciton (B1674681) dissociation, charge transportation, and charge extraction, while suppressing carrier recombination. rsc.org The use of such additives has led to significant enhancements in the power conversion efficiencies (PCEs) of various OSC systems. rsc.org
Influence on Crystallinity and Phase Separation Kinetics
The primary mechanism by which solvent additives like halogenated thiophenes operate is by influencing the drying dynamics of the wet film. These additives typically have a higher boiling point than the main solvent. rsc.org As the more volatile main solvent evaporates, the relative concentration of the high-boiling-point additive increases, keeping the donor and acceptor materials in a solvent-swollen state for a longer duration.
| Photovoltaic Parameter | Impact of Halogenated Thiophene Additive | Underlying Morphological Reason |
| Power Conversion Efficiency (PCE) | Significant Increase rsc.org | Overall optimization of morphology, leading to improved charge dynamics. |
| Fill Factor (FF) | Increase rsc.org | Enhanced charge transport and extraction, suppressed recombination. |
| Short-Circuit Current (Jsc) | Increase | Improved exciton dissociation and charge collection due to favorable phase separation. |
| Crystallinity | Increase rsc.org | Prolonged drying time allows for better molecular ordering. |
| Phase Separation | Optimized Domain Formation rsc.org | Controlled kinetics prevent rapid aggregation, leading to ideal interpenetrating networks. |
Role in Synthetic Organic Chemistry Research for Complex Molecular Architectures
A Building Block for Complex Heterocyclic Systems
The strategic placement of the bromo and ethynyl (B1212043) groups on the thiophene (B33073) ring makes 2-Bromo-4-ethynylthiophene an ideal starting material for synthesizing intricate molecular frameworks. These functional groups act as handles for sequential or one-pot cross-coupling and cyclization reactions, enabling the efficient construction of larger, more complex systems.
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Oligoacenes
This compound is a potent precursor for the synthesis of thiophene-annulated Polycyclic Aromatic Hydrocarbons (PAHs) and oligoacenes, which are of significant interest for their applications in organic electronics. nsf.govnih.goved.ac.uk The presence of both a halide and a terminal alkyne in the same molecule facilitates participation in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. nrochemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.com
This process typically involves the coupling of the ethynyl group with an aryl halide or the bromo group with a terminal alkyne. The resulting diarylacetylene intermediate can then undergo intramolecular cyclization or alkyne annulation reactions to form the extended π-conjugated systems characteristic of PAHs. nsf.gov For example, coupling with an ortho-alkynylaryl halide can be followed by an acid-promoted cyclization to generate new six-membered rings fused to the thiophene core. This modular strategy allows for the systematic extension of the aromatic system.
Table 1: Representative Reaction for PAH Synthesis Fragment
| Reactant A | Reactant B | Catalyst System | Product Type |
|---|---|---|---|
| This compound | Arylboronic Acid | Pd(PPh₃)₄, Base | Aryl-substituted ethynylthiophene |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | Bithiophene derivative via Sonogashira |
Construction of Fused-Ring Systems
The construction of fused-ring systems is a cornerstone of modern organic synthesis, enabling access to novel materials and biologically active molecules. nih.govlibretexts.org this compound provides a direct route to such systems through intramolecular and intermolecular cyclization strategies. Palladium-catalyzed cascade reactions, for instance, can be designed where an initial intermolecular coupling is followed by an intramolecular ring-closing step to form bicyclic or polycyclic structures. researchgate.net
One common approach involves a Sonogashira coupling to introduce a suitably functionalized group, followed by a cyclization event. For example, coupling with a reactant containing a nucleophile can lead to a subsequent intramolecular addition to the alkyne, forming a new fused ring. The reactivity of the bromo and ethynyl groups allows for precise control over the regiochemistry of these annulation reactions, making it a powerful tool for synthetic chemists. rsc.org
Intermediate in Medicinal Chemistry Research
The thiophene nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.orgnih.gov Its ability to act as a bioisostere for a benzene ring, while offering unique electronic properties and additional vectors for substitution, makes it highly valuable in drug design. This compound serves as an excellent starting point for creating diverse libraries of compounds for biological screening.
Precursor for Scaffold Derivatization for Drug Discovery
In drug discovery, the ability to rapidly generate a multitude of structurally related compounds is crucial for structure-activity relationship (SAR) studies. researchgate.netimpactfactor.org this compound is an ideal precursor for this purpose. The bromo group can be readily substituted using a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce diverse aryl, heteroaryl, or nitrogen-containing substituents. researchgate.netresearchgate.netnih.gov
Simultaneously, the ethynyl group offers a wealth of synthetic possibilities. It can be hydrogenated, hydrated to a ketone, or used in cycloaddition reactions like the Huisgen [3+2] cycloaddition ("click chemistry") to form triazoles. This orthogonal reactivity allows for the independent modification of two different sites on the thiophene scaffold, exponentially increasing the number of possible derivatives from a single starting material. Thiophene derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.comacs.org
Table 2: Potential Derivatization Reactions for Drug Discovery
| Reaction Site | Reaction Type | Reagents | Introduced Functionality |
|---|---|---|---|
| C-Br Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl / Heteroaryl groups |
| C-Br Bond | Buchwald-Hartwig | Amine, Pd catalyst, base | Amino groups |
| C≡CH Bond | Sonogashira Coupling | Aryl halide, Pd/Cu catalyst, base | Arylalkynyl groups |
Development of Ligands for Catalytic Systems
The development of novel ligands is critical for advancing transition-metal catalysis. Ligands play a key role in modulating the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. ua.edu While phosphines are common ligands, there is growing interest in heterocyclic systems that can coordinate to metals.
This compound can be envisioned as a core structure for the synthesis of specialized ligands. For instance, the bromo position can be functionalized with a phosphine group via a coupling reaction or lithiation followed by quenching with a chlorophosphine. The ethynyl group could be used to attach the ligand to a solid support or to introduce another coordinating group, potentially creating a bidentate or pincer-type ligand. The sulfur atom within the thiophene ring itself could also participate in metal coordination. Such thiophene-based ligands could find applications in various catalytic transformations, including asymmetric synthesis where chiral elements are incorporated into the ligand structure. princeton.edu
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about molecular structure, energy, and behavior.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is based on the principle that the properties of a molecule can be determined from its electron density.
For 2-bromo-4-ethynylthiophene, DFT calculations would be employed to determine its optimized molecular geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated. These theoretical values provide a detailed three-dimensional picture of the molecule's structure.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)
| Parameter | Value |
| C-Br Bond Length (Å) | Data not available |
| C≡C Bond Length (Å) | Data not available |
| C-S Bond Lengths (Å) | Data not available |
| C-C Bond Lengths (Å) | Data not available |
| C-H Bond Length (Å) | Data not available |
| Thiophene (B33073) Ring Angles (°) | Data not available |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. This method is crucial for understanding how a molecule interacts with light, making it invaluable for predicting spectroscopic properties.
For this compound, TD-DFT calculations would be used to predict its electronic absorption spectrum. This involves calculating the energies of the transitions from the ground electronic state to various excited states. The results would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
Table 2: Hypothetical Excited State Properties of this compound (Calculated via TD-DFT)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | Data not available | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available | Data not available |
Note: The values in this table are placeholders and would be determined by actual TD-DFT calculations.
Electronic Structure Analysis
A detailed analysis of the electronic structure provides deeper insights into the chemical reactivity and properties of a molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates that a molecule is more reactive and can be more easily excited electronically. For this compound, calculating the energies of the HOMO and LUMO and the resulting energy gap would provide valuable information about its kinetic stability and chemical reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated from the electron density and shows regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, an MESP map would reveal the electrophilic and nucleophilic sites on the molecule. The electron-rich regions, such as the areas around the sulfur atom and the triple bond, would be expected to have a negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, electron-deficient regions, potentially around the hydrogen atoms, would have a positive potential and be prone to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other chemical species.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, these predictions would include its vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra serve as a powerful tool for the identification and characterization of the compound.
Computational NMR Chemical Shift Prediction (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts. nih.govbohrium.com The process typically involves:
Geometry Optimization: The first step is to find the molecule's most stable three-dimensional structure. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. Methods like B3LYP with a suitable basis set (e.g., 6-31G(d)) are commonly used for this purpose. github.io
Magnetic Shielding Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. uni-muenchen.de Higher levels of theory and more extensive basis sets, such as WP04/6-311++G(2d,p), can provide more accurate results. github.io
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso_) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted chemical shifts can then be compared to experimental data to confirm the structure or to help assign peaks in a complex spectrum. The accuracy of these predictions depends heavily on the chosen computational method, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io For flexible molecules, it may be necessary to calculate shifts for multiple low-energy conformers and average them based on their Boltzmann populations to get an accurate prediction. nih.gov
Vibrational Frequency Calculations (IR, Raman)
Computational methods are widely used to predict the infrared (IR) and Raman spectra of molecules. These calculations determine the frequencies and intensities of the fundamental vibrational modes. The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). scispace.com
For this compound, this analysis would yield frequencies corresponding to specific motions:
C-H stretches: From the thiophene ring and the ethynyl (B1212043) group.
C≡C stretch: A characteristic high-frequency vibration from the ethynyl group.
C-S stretches: Associated with the thiophene ring.
C-Br stretch: A lower-frequency vibration.
Ring vibrations: Involving the stretching and bending of the entire thiophene ring.
The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. scispace.com To improve agreement with experimental spectra, these calculated frequencies are typically multiplied by an empirical scaling factor, which depends on the level of theory and basis set used (e.g., ~0.96 for B3LYP/6-311++G(d,p)). scispace.com The predicted spectra can aid in the assignment of experimental IR and Raman bands.
UV-Vis Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netsharif.edu This method calculates the energies of electronic transitions from the ground state to various excited states.
The key parameters obtained from a TD-DFT calculation are:
Excitation Energies (ΔE): The energy difference between the ground and excited states.
Wavelengths (λ): The wavelength of light that will be absorbed, calculated from the excitation energy (λ = hc/ΔE).
Oscillator Strengths (f): A measure of the probability of a given electronic transition, which relates to the intensity of the absorption peak.
For this compound, the calculations would predict the primary electronic transitions, likely corresponding to π → π* transitions within the conjugated system of the thiophene ring and the ethynyl group. researchgate.net The results can reveal how the bromo and ethynyl substituents influence the electronic structure and the absorption wavelength compared to unsubstituted thiophene. The choice of functional and basis set, as well as the inclusion of solvent models, is crucial for obtaining accurate predictions that can be compared with experimental measurements. sharif.edu
Non-Linear Optical (NLO) Properties Studies
Organic molecules with extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.govmdpi.com Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ).
First Hyperpolarizability (β): This property is responsible for second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. Molecules with a large β value are sought after for NLO applications. nih.gov
Polarizability (α) and Second Hyperpolarizability (γ): These relate to other NLO phenomena.
Calculations of NLO properties are typically performed using DFT or other quantum chemical methods. For this compound, the presence of the π-conjugated thiophene ring and the electron-withdrawing/donating character of the substituents would be analyzed to predict its potential as an NLO material. The magnitude of the hyperpolarizability is sensitive to the molecular structure and electronic properties. A low HOMO-LUMO energy gap, which indicates high electron delocalization, often correlates with enhanced NLO properties. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. digitellinc.comsmu.edu By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction pathways. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of how a reaction proceeds. researchgate.net
For this compound, computational studies could be used to explore various reactions, such as:
Cross-coupling reactions: Modeling the oxidative addition, transmetalation, and reductive elimination steps in reactions like Sonogashira or Suzuki couplings at the bromine or ethynyl sites.
Electrophilic substitution: Determining the regioselectivity and activation barriers for the substitution on the thiophene ring.
Cycloaddition reactions: Investigating the mechanism of reactions involving the ethynyl group.
These studies provide insights that are often difficult to obtain through experiments alone and can be used to optimize reaction conditions or design new synthetic routes. digitellinc.com
Conformational and Stereochemical Analysis
While this compound is a relatively rigid molecule, computational methods can be used to perform a thorough conformational analysis. cwu.edu Even for seemingly simple molecules, subtle variations in dihedral angles can exist. Computational scans of the potential energy surface, by systematically rotating specific bonds, can identify all stable conformers (energy minima) and the transition states that separate them. cwu.edu
For this compound, the primary focus would be on the orientation of the ethynyl group relative to the thiophene ring. Although rotation around the C-C single bond connecting the ring and the alkyne is expected to have a very low energy barrier, computational analysis can confirm the preferred orientation and quantify the rotational barrier. This information is crucial as the molecular conformation can influence its spectroscopic properties, reactivity, and interactions with other molecules. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
Two signals in the aromatic region corresponding to the two protons on the thiophene (B33073) ring. Due to their different chemical environments, they would appear as doublets, with a small coupling constant typical for meta-positioned protons in a thiophene ring.
One signal in the acetylenic region for the proton attached to the terminal alkyne.
¹³C NMR: The carbon-13 NMR spectrum is predicted to display six unique signals, corresponding to each of the six carbon atoms in the molecule, as they are all in chemically non-equivalent environments. This includes two signals for the sp-hybridized carbons of the ethynyl (B1212043) group and four signals for the sp²-hybridized carbons of the thiophene ring.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | Aromatic Region | Doublet | 1H | Thiophene-H |
| ¹H | Aromatic Region | Doublet | 1H | Thiophene-H |
| ¹H | Acetylenic Region | Singlet | 1H | ≡C-H |
| Nucleus | Predicted Number of Signals | Carbon Type |
|---|---|---|
| ¹³C | 6 | 4 x Thiophene (sp²), 2 x Alkyne (sp) |
Experimental 2D NMR data for 2-Bromo-4-ethynylthiophene are not publicly available. These techniques are instrumental in confirming the precise assignment of ¹H and ¹³C NMR signals.
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between the two coupled protons on the thiophene ring, confirming their spatial proximity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would reveal one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the thiophene ring and the ethynyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the molecule. For instance, correlations would be expected between the acetylenic proton and the carbons of the thiophene ring to which the ethynyl group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For a small molecule like this compound, it could help confirm the substitution pattern on the thiophene ring.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental Infrared (IR) spectrum for this compound has not been documented in public spectral libraries. IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the following characteristic absorption bands would be anticipated:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| ≡C-H stretch | ~3300 | Terminal Alkyne |
| C-H stretch (aromatic) | ~3100 | Thiophene Ring |
| C≡C stretch | ~2100-2260 | Alkyne |
| C=C stretch (aromatic) | ~1400-1600 | Thiophene Ring |
| C-Br stretch | ~500-600 | Bromoalkane |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
There is no available experimental data for the UV-Vis absorption or fluorescence spectra of this compound.
UV-Vis Absorption: Due to the conjugated π-system of the thiophene ring extended by the ethynyl group, this compound is expected to exhibit absorption in the ultraviolet region. The electronic transitions would likely be of the π → π* type.
Fluorescence Spectroscopy: Whether the compound exhibits fluorescence upon excitation is not known. If it were to fluoresce, the emission spectrum would be red-shifted compared to its absorption spectrum.
High-Resolution Mass Spectrometry (HRMS)
While experimental High-Resolution Mass Spectrometry (HRMS) data for this compound is not found in the literature, predicted data is available from databases such as PubChemLite. HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy.
| Property | Predicted Value | Source |
|---|---|---|
| Monoisotopic Mass | 185.91388 Da | PubChemLite |
| [M+H]⁺ | 186.92116 m/z | PubChemLite |
| [M+Na]⁺ | 208.90310 m/z | PubChemLite |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
Current synthetic routes to substituted bromothiophenes often rely on traditional bromination and cross-coupling reactions. Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of 2-Bromo-4-ethynylthiophene and its derivatives.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Direct C-H Ethynylation | Atom economy, reduced waste | Development of selective catalysts |
| Novel Cross-Coupling | Cost-effectiveness, sustainability | Use of earth-abundant metal catalysts |
| One-Pot Syntheses | Increased efficiency, reduced steps | Design of multi-step reaction cascades |
| Flow Chemistry | Scalability, safety, reproducibility | Optimization of reaction parameters |
Development of Advanced Material Applications
The unique electronic and structural characteristics of this compound make it an ideal candidate for a range of advanced material applications, particularly in the field of organic electronics.
| Application Area | Potential Role of this compound | Desired Material Properties |
| OFETs | Active semiconductor layer | High charge carrier mobility, good on/off ratio |
| OPVs | Donor or acceptor material in the active layer | Broad absorption spectrum, efficient charge separation |
| OLEDs | Emissive or charge-transport layer | High photoluminescence quantum yield, good color purity |
| Sensors | Functionalized sensory material | High sensitivity and selectivity to specific analytes |
Targeted Design for Specific Optoelectronic Properties
A key area of future research will be the targeted design of materials derived from this compound to achieve specific optoelectronic properties. The inherent versatility of the molecule's structure provides multiple handles for modification.
The ethynyl (B1212043) group can be used in polymerization reactions or as a rigid linker to other chromophores. The bromine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Stille) to introduce a wide array of functional groups. researchgate.net This allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the material's absorption and emission characteristics, as well as its charge transport properties. For instance, the introduction of electron-donating or electron-withdrawing groups can be used to systematically alter the bandgap of the resulting materials. nih.gov
| Modification Site | Type of Modification | Effect on Optoelectronic Properties |
| Ethynyl Group | Polymerization, coupling to chromophores | Extended conjugation, altered emission/absorption |
| Bromo Group | Cross-coupling with various moieties | Tuning of HOMO/LUMO levels, bandgap engineering |
| Thiophene (B33073) Ring | Introduction of substituents | Modification of electron density, charge transport |
Synergistic Integration with Other Heterocyclic Systems
The incorporation of this compound into larger, more complex heterocyclic systems is a promising strategy for creating materials with enhanced performance and novel functionalities. Thiophene-containing heterocycles are known for their interesting biological and material properties. pitt.eduresearchgate.netnih.govnih.gov
By using the bromo and ethynyl groups as reactive handles, this thiophene derivative can be fused with other aromatic or heteroaromatic rings to create extended π-conjugated systems. For example, it could be a key building block in the synthesis of donor-acceptor copolymers, where the thiophene unit acts as the electron-rich donor and is paired with an electron-deficient heterocyclic system. Such architectures are highly desirable for applications in organic solar cells. Furthermore, the integration of this compound into macrocyclic structures could lead to new host materials for organic electronics or novel sensory materials.
| Heterocyclic Partner | Potential Resulting System | Targeted Application |
| Electron-deficient heterocycles | Donor-acceptor copolymers | Organic photovoltaics |
| Fused aromatic rings | Extended π-conjugated systems | Organic field-effect transistors |
| Macrocyclic structures | Host materials, sensors | Molecular recognition, sensing |
Computational Chemistry-Driven Materials Discovery
Computational chemistry, particularly density functional theory (DFT), will play a crucial role in accelerating the discovery and development of new materials based on this compound. researchgate.netmdpi.comchemrxiv.orgchemrxiv.org These computational tools can predict the electronic and optical properties of hypothetical molecules and polymers before they are synthesized in the lab, saving significant time and resources.
Researchers can use computational models to screen virtual libraries of derivatives, systematically varying the substituents on the thiophene ring and predicting the resulting impact on properties like HOMO/LUMO levels, absorption spectra, and charge carrier mobilities. This in silico approach can identify the most promising candidates for synthesis and experimental characterization. Furthermore, computational studies can provide fundamental insights into structure-property relationships, guiding the rational design of next-generation materials with optimized performance.
| Computational Method | Predicted Property | Impact on Material Design |
| DFT | HOMO/LUMO energies, bandgap | Guiding synthesis for targeted optoelectronic properties |
| TD-DFT | UV-Vis absorption and emission spectra | Designing materials with specific colors and emissive properties |
| Molecular Dynamics | Morphology and charge transport | Predicting solid-state packing and charge mobility |
Sustainable Synthesis and Industrial Scalability Considerations
For this compound to have a real-world impact, future research must address the challenges of sustainable synthesis and industrial scalability. This includes the development of greener reaction conditions, the use of less hazardous reagents, and the optimization of processes for large-scale production.
One area of focus is the replacement of traditional organic solvents with more environmentally benign alternatives, or even the development of solvent-free reaction conditions. The use of catalytic rather than stoichiometric amounts of reagents is another key aspect of green chemistry that can be applied to the synthesis of this compound. Furthermore, exploring continuous flow manufacturing processes could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch production methods. The development of synthetic routes that utilize bio-based starting materials is also a long-term goal for enhancing the sustainability of thiophene-based materials. royalsocietypublishing.org
| Aspect | Research Goal | Potential Benefit |
| Solvents | Use of green solvents or solvent-free conditions | Reduced environmental impact |
| Reagents | Catalytic methods, less hazardous chemicals | Improved safety and reduced waste |
| Process | Continuous flow manufacturing | Enhanced scalability and efficiency |
| Feedstocks | Exploration of bio-based starting materials | Increased sustainability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-4-ethynylthiophene, and how can reaction conditions be optimized for high purity?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group to brominated thiophene precursors. Key parameters include:
- Catalyst: Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ .
- Solvent: Tetrahydrofuran (THF) or acetonitrile (ACN) under inert atmosphere .
- Temperature: Reflux conditions (e.g., 80–105°C) to ensure completion .
- Purification: Column chromatography with silica gel and hexane/ethyl acetate gradients .
Q. How can this compound be characterized structurally to confirm regioselectivity and electronic properties?
- Techniques :
- X-ray crystallography : Use SHELXL for crystal structure refinement and ORTEP-III for visualization .
- Spectroscopy : ¹H/¹³C NMR for regiochemical assignment, IR for functional group analysis, and UV-Vis for electronic transitions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Analysis :
- The bromine atom acts as a leaving group, enabling palladium insertion for Suzuki or Sonogashira couplings .
- The ethynyl group enhances electron-withdrawing effects, stabilizing transition states in coupling reactions .
Q. How does steric hindrance from the ethynyl group influence crystallization and packing behavior?
- Methodology :
- Grow single crystals via slow evaporation in dichloromethane/hexane mixtures .
- Analyze packing motifs (e.g., π-π stacking, hydrogen bonds) using WinGX and compare with analogous brominated thiophenes .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Approach :
- Density-functional theory (DFT) with the B3LYP functional to calculate HOMO/LUMO energies .
- Solvent effects: Include polarizable continuum models (PCM) for reaction simulations .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
